isoquinoline-1,3,4(2H)-trione

Catalog No.
S594060
CAS No.
521-73-3
M.F
C9H5NO3
M. Wt
175.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
isoquinoline-1,3,4(2H)-trione

CAS Number

521-73-3

Product Name

isoquinoline-1,3,4(2H)-trione

IUPAC Name

isoquinoline-1,3,4-trione

Molecular Formula

C9H5NO3

Molecular Weight

175.14 g/mol

InChI

InChI=1S/C9H5NO3/c11-7-5-3-1-2-4-6(5)8(12)10-9(7)13/h1-4H,(H,10,12,13)

InChI Key

YIOFGHHAURBGSJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C(=O)NC2=O

Synonyms

isoquinoline-1,3,4-trione

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)NC2=O

The exact mass of the compound isoquinoline-1,3,4(2H)-trione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407248. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Caspase-3 Inactivation

Isoquinoline-1,3,4(2H)-trione derivatives have been investigated for their potential as caspase-3 inhibitors, enzymes that play a crucial role in programmed cell death (apoptosis) []. Studies suggest these derivatives can irreversibly inactivate caspase-3 in a process dependent on 1,4-dithiothreitol (DTT) and oxygen []. This finding implies a redox cycle might be involved in the inactivation mechanism [].

Mechanism of Action

Further research suggests that isoquinoline-1,3,4(2H)-trione derivatives react with DTT to generate reactive oxygen species (ROS) []. These ROS are believed to mediate the inactivation of caspase-3 []. This hypothesis is supported by the observation that oxygen-free radical scavengers like catalase and superoxide dismutase can prevent caspase-3 inactivation by the inhibitors [].

Structural Insights

Crystal structures of caspase-3 in complex with isoquinoline-1,3,4(2H)-trione derivatives have provided valuable insights into the mechanism of action []. These structures reveal that the catalytic cysteine residue of caspase-3 is oxidized to sulfonic acid (-SO3H) upon binding with the inhibitors []. Additionally, the isoquinoline-1,3,4(2H)-trione derivatives bind at the dimer interface of caspase-3, suggesting a potential non-specific binding mode [].

Isoquinoline-1,3,4(2H)-trione is a heterocyclic compound characterized by a fused benzene and pyridine ring system, with three carbonyl groups located at the 1, 3, and 4 positions of the isoquinoline framework. Its molecular formula is C₉H₅N₁O₃, and it has garnered attention due to its unique structural features and potential biological activities. The compound exists in a tautomeric form where the keto groups can interconvert with enol forms, influencing its reactivity and interaction with biological systems .

Including:

  • Oxidation: The compound can be oxidized to yield different derivatives, often using metal-free air oxidation methods. This process allows for the formation of isoquinoline-1,3-diones and other related compounds .
  • Cyclization: Under certain conditions, isoquinoline-1,3,4(2H)-trione can undergo cyclization reactions when reacted with activating groups like alkoxy substituents .
  • Photoinduced Reactions: The compound also engages in photoinduced tandem reactions with azaaryl substituted acetylenes, demonstrating its versatility in synthetic chemistry .

Isoquinoline-1,3,4(2H)-trione exhibits notable biological activities. It has been studied for its potential as:

  • Antimicrobial Agent: Some derivatives show promising activity against various microbial strains.
  • Caspase Inhibitors: Certain modifications of isoquinoline-1,3,4(2H)-trione have been identified as inhibitors of caspases, which are crucial in the apoptosis pathway .

These biological properties make isoquinoline-1,3,4(2H)-trione a candidate for further pharmacological exploration.

Several synthesis methods for isoquinoline-1,3,4(2H)-trione have been reported:

  • Cascade Reactions: A metal-free air oxidation approach allows for the efficient synthesis of isoquinoline-1,3,4(2H)-triones from methyl 2-(bromoacetyl)benzoate and primary amines under mild conditions .
  • Beckmann Rearrangement: This method involves the rearrangement of ninhydrin using hydroxylamine hydrochloride to produce isoquinoline derivatives .
  • Azido-Schmidt Reaction: Another synthetic route utilizes trimethylsilyl azide in the transformation of ninhydrin to yield isoquinoline products .

Isoquinoline-1,3,4(2H)-trione finds applications in various fields:

  • Pharmaceuticals: Its derivatives are investigated for their potential therapeutic effects against cancer and other diseases due to their biological activities.
  • Organic Synthesis: The compound serves as an important intermediate in organic synthesis pathways for creating more complex molecules .

Research on interaction studies involving isoquinoline-1,3,4(2H)-trione has revealed its ability to interact with various biomolecules. These interactions are critical for understanding its mechanism of action and potential therapeutic uses. For instance:

  • Studies have shown that isoquinoline derivatives can bind to specific enzymes or receptors involved in cellular signaling pathways.
  • Interaction with DNA and RNA has also been observed, hinting at possible roles in gene regulation or inhibition of nucleic acid synthesis.

Isoquinoline-1,3,4(2H)-trione shares structural similarities with several other compounds within the isoquinoline family. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
IsoquinolineBasic structure without carbonyl substituentsFundamental structure; less reactive
1-HydroxyisoquinolineHydroxy group at position 1Enhanced solubility; potential for hydrogen bonding
Isoquinoline-3-carboxylic acidCarboxylic acid group at position 3Increased acidity; potential for salt formation

Isoquinoline-1,3,4(2H)-trione is unique due to its specific arrangement of carbonyl groups which significantly influences its reactivity and biological activity compared to these similar compounds.

Isoquinoline-1,3,4(2H)-trione was first synthesized in the context of heterocyclic chemistry research during the mid-20th century. Its structural framework derives from isoquinoline, a benzopyridine isomer initially isolated from coal tar in 1885 by Hoogewerf and van Dorp. The trione variant emerged as a derivative of phthalimide (a related bicyclic compound), with systematic modifications introducing three ketone groups at positions 1, 3, and 4 of the isoquinoline backbone.

The compound’s IUPAC name, isoquinoline-1,3,4(2H)-trione, reflects its ketone-rich structure. Common synonyms include phthalonimide and 1,3,4(2H)-isoquinolinetrione, often used in pharmacological contexts. Its molecular formula (C₉H₅NO₃) and SMILES notation (O=C1NC(=O)C(=O)c2c1cccc2) underscore the fused bicyclic system with three carbonyl groups.

Structural Classification Within Heterocyclic Chemistry

Isoquinoline-1,3,4(2H)-trione belongs to the heterocyclic aromatic compounds, characterized by a benzene ring fused to a pyridine ring (Figure 1). The trione modification introduces three ketone groups, creating a highly electrophilic scaffold. Key structural features include:

PropertyDescription
Ring SystemBicyclic: Benzene fused to pyridine with three ketones at positions 1, 3, and 4
Electron DensityElectron-deficient due to carbonyl groups, enabling nucleophilic attacks
TautomerismExhibits keto-enol tautomerism, influencing reactivity
Comparable StructuresPhthalimide, isatin, and quinoline derivatives

This structure positions it as a hybrid between phthalimide (a dicarbonyl imide) and isoquinoline alkaloids, enabling diverse reactivity in organic synthesis.

Significance in Organic Synthesis and Medicinal Chemistry

Isoquinoline-1,3,4(2H)-trione serves as a versatile intermediate in organic synthesis and drug discovery. Its applications include:

Organic Synthesis

  • Photochemical Reactions: Undergoes [2+2] cycloadditions with alkynes to form aza-polycyclic frameworks, useful in materials science.
  • Electrophilic Substitution: The electron-deficient ring facilitates substitutions at positions 5–8, enabling functionalization for complex molecule synthesis.
  • Cross-Coupling Reactions: Palladium-catalyzed couplings introduce aryl or alkyl groups, expanding structural diversity.

Medicinal Chemistry

  • Caspase-3 Inhibition: Derivatives exhibit nanomolar IC₅₀ values (e.g., 40 nM for compound 6k), showing promise in treating apoptosis-related diseases like stroke.
  • Antimicrobial Activity: N-substituted analogs demonstrate efficacy against Mycobacterium tuberculosis (MIC: 0.49–31.5 μg/mL).
  • Neuroprotective Effects: Patented derivatives reduce infarct volume in stroke models via ROS modulation.

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

175.026943022 g/mol

Monoisotopic Mass

175.026943022 g/mol

Heavy Atom Count

13

UNII

BM68CV5X6Q

Other CAS

521-73-3

Wikipedia

Isoquinoline-1,3,4(2H)-trione

Dates

Last modified: 08-15-2023

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